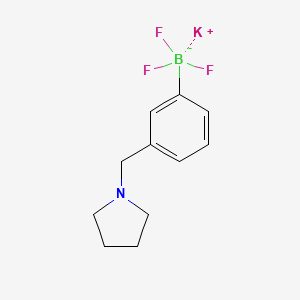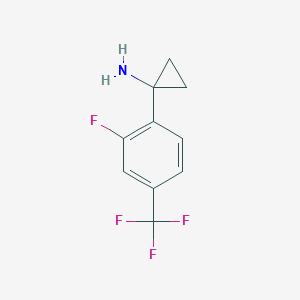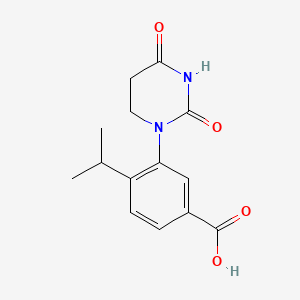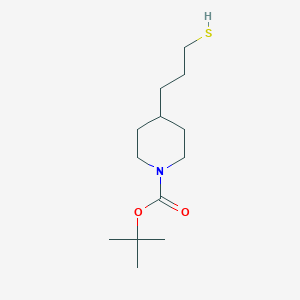
Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is a chemical compound with the empirical formula C5H11BF3KN and a molecular weight of 192.05 g/mol This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyrrolidin-1-ylmethyl phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide typically involves the reaction of a pyrrolidin-1-ylmethyl phenyl compound with a trifluoroborate reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles, with conditions typically involving mild temperatures and solvents like THF or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with conditions varying from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted borates, while oxidation and reduction reactions can produce different oxidation states of the borate compound .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide has several scientific research applications:
Wirkmechanismus
The mechanism of action of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is crucial in processes like the Suzuki-Miyaura coupling, where the compound transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is unique due to its specific structure, which includes a pyrrolidin-1-ylmethyl phenyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H14BF3KN |
|---|---|
Molekulargewicht |
267.14 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(pyrrolidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C11H14BF3N.K/c13-12(14,15)11-5-3-4-10(8-11)9-16-6-1-2-7-16;/h3-5,8H,1-2,6-7,9H2;/q-1;+1 |
InChI-Schlüssel |
SOPGIGNOEQCYAC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)CN2CCCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)


![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)


![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)




